molecular formula C6H8N2O3 B8457181 2-Hydroxymethyl-1-methyl-5-nitropyrrole

2-Hydroxymethyl-1-methyl-5-nitropyrrole

Cat. No.: B8457181
M. Wt: 156.14 g/mol
InChI Key: NNYCEIONMMLHNB-UHFFFAOYSA-N
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Description

2-Hydroxymethyl-1-methyl-5-nitropyrrole is a nitro-substituted pyrrole derivative characterized by a hydroxymethyl (-CH₂OH) group at position 2, a methyl (-CH₃) group at position 1, and a nitro (-NO₂) group at position 3. Pyrrole derivatives are heterocyclic aromatic compounds with a five-membered ring containing one nitrogen atom, and their functionalization with electron-withdrawing (e.g., nitro) and polar (e.g., hydroxymethyl) groups significantly influences their physicochemical and biological properties.

The methyl group at position 1 provides steric stabilization, which could influence conformational flexibility and intermolecular interactions.

Properties

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

(1-methyl-5-nitropyrrol-2-yl)methanol

InChI

InChI=1S/C6H8N2O3/c1-7-5(4-9)2-3-6(7)8(10)11/h2-3,9H,4H2,1H3

InChI Key

NNYCEIONMMLHNB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=C1[N+](=O)[O-])CO

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Position and Electronic Effects: In this compound, the nitro group at position 5 creates electron-deficient regions, enhancing reactivity toward nucleophilic attack. The hydroxymethyl group in the target compound is less acidic than the carboxylic acid group in the analog from , impacting solubility and ionization in physiological conditions.

Polarity and Solubility: The carboxylic acid group in ’s compound confers high polarity and water solubility (especially at neutral/basic pH), whereas the hydroxymethyl group in the target compound offers moderate polarity, likely resulting in lower aqueous solubility.

Steric and Conformational Effects :

  • The hydroxyethyl group in ’s compound introduces greater steric bulk compared to the hydroxymethyl group in the target, possibly affecting binding affinity in biological targets.
  • The methyl group at position 1 in both the target and ’s compound provides steric shielding, which may protect the nitro group from reduction or degradation.

Stability and Reactivity

  • The nitro group in the target compound likely increases thermal stability compared to the aldehyde group in ’s compound, which is prone to oxidation and nucleophilic addition .
  • The hydroxymethyl group’s hydroxyl moiety may participate in hydrogen bonding, improving crystal packing and solid-state stability relative to non-polar analogs.

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